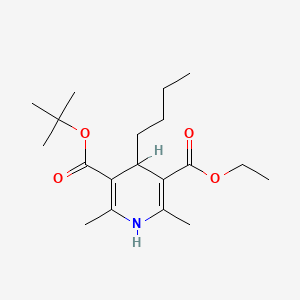
tert-Butyl ethyl 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ethyl 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines. This compound is often used as a building block in organic synthesis for the preparation of various biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ethyl 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl and ethyl esters in the presence of a suitable catalyst . The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ethyl 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding pyridine derivatives, while reduction reactions can produce dihydropyridine derivatives .
Scientific Research Applications
tert-Butyl ethyl 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate has a wide range of applications in scientific research. It is used in the synthesis of various biologically active compounds, including potential pharmaceuticals and agrochemicals . In addition, this compound is utilized in studies related to organic chemistry, medicinal chemistry, and materials science .
Mechanism of Action
The mechanism of action of tert-Butyl ethyl 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tert-Butyl ethyl 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate include other dihydropyridine derivatives such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate .
Uniqueness: The uniqueness of this compound lies in its specific structural features and the resulting chemical properties. These properties make it a valuable building block in the synthesis of various biologically active compounds and enable its use in diverse scientific research applications .
Properties
CAS No. |
94266-04-3 |
|---|---|
Molecular Formula |
C19H31NO4 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
5-O-tert-butyl 3-O-ethyl 4-butyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H31NO4/c1-8-10-11-14-15(17(21)23-9-2)12(3)20-13(4)16(14)18(22)24-19(5,6)7/h14,20H,8-11H2,1-7H3 |
InChI Key |
PRGMGHRCXVBSGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=C(NC(=C1C(=O)OC(C)(C)C)C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















